2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to as Compound A) is a derivative of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a scaffold known for its pharmacological versatility. Compound A features a 4-ethoxybenzamido substituent at position 2 and a methyl group at position 5, distinguishing it from related analogs. Such derivatives are synthesized via cyclocondensation and heterocyclization reactions, often involving aldehydes or acyl chlorides . Structural characterization typically employs NMR, IR spectroscopy, and X-ray crystallography using tools like SHELX and ORTEP .
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-24-13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-10-11(2)4-9-15(14)25-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJYVXHVJGLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction-Based Synthesis
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for this compound. This one-pot, three-component reaction involves ketones, sulfur, and cyanoacetates under basic conditions. For 2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the protocol follows:
Cyclohexanone Derivative Preparation :
5-Methylcyclohexanone is condensed with elemental sulfur and methyl cyanoacetate in the presence of morpholine as a catalyst. The reaction proceeds at 80–90°C for 8–12 hours, yielding 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.Acylation with 4-Ethoxybenzoyl Chloride :
The 2-amino intermediate reacts with 4-ethoxybenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 4–6 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving a 68–72% yield.
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (acyl.) / 80°C (Gewald) |
| Catalyst | Morpholine (10 mol%) |
| Solvent | DCM (acyl.) / Ethanol (Gewald) |
| Yield | 68–72% (acyl.) / 85% (Gewald) |
Paal–Knorr Thiophene Synthesis
The Paal–Knorr method constructs the thiophene ring via cyclization of 1,4-diketones with phosphorus pentasulfide (P₂S₅). This approach is less common but offers regioselectivity advantages:
1,4-Diketone Synthesis :
5-Methylcyclohexanone is converted to its enamine with pyrrolidine, then alkylated with ethyl bromoacetate to form a 1,4-diketone intermediate.Cyclization :
The diketone reacts with P₂S₅ in refluxing toluene (110°C, 6 hours), forming the thiophene core. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid, which is amidated with ammonium chloride using EDCI/HOBt coupling.Acylation :
Identical to Step 2 of the Gewald method.
Limitations :
- Low overall yield (45–50%) due to side reactions during diketone formation.
- Requires strict anhydrous conditions to prevent hydrolysis of P₂S₅.
Fiesselmann Synthesis Modifications
The Fiesselmann reaction, which involves cyclocondensation of α-mercaptoketones with β-ketoesters, has been adapted for this compound:
α-Mercaptoketone Preparation :
5-Methylcyclohexanone is treated with hydrogen sulfide (H₂S) in ethanol under acidic conditions (HCl, 0°C), forming the corresponding thioketal.Cyclocondensation :
The thioketal reacts with methyl 3-ethoxy-3-oxopropanoate in the presence of sodium ethoxide, yielding the thiophene-3-carboxamide skeleton.Selective Acylation :
The 2-amino group is acylated using 4-ethoxybenzoyl chloride under Schotten–Baumann conditions (aqueous NaOH, 0°C), minimizing hydrolysis of the ester groups.
Advantages :
- Higher functional group tolerance compared to Gewald.
- Yields of 75–80% reported in optimized setups.
Solid-Phase Synthesis for High-Throughput Production
Recent patents describe solid-phase techniques to streamline synthesis:
Resin Functionalization :
Wang resin is loaded with Fmoc-protected 5-methylcyclohexylamine via carbodiimide coupling.Thiophene Assembly :
The resin-bound amine undergoes sequential reactions with tert-butyl thioester and methyl acrylate, followed by cyclization using DBU (1,8-diazabicycloundec-7-ene).Cleavage and Acylation :
The product is cleaved from the resin using TFA/water (95:5), then acylated in solution phase.
Performance Metrics :
Enzymatic Catalysis for Green Chemistry
Lipase-mediated acylation has been explored to replace traditional acyl chloride methods:
Enzyme Selection :
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.Reaction Conditions :
2-Amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1 equiv) and vinyl 4-ethoxybenzoate (1.2 equiv) in tert-butyl methyl ether at 40°C for 24 hours.
Results :
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Enantiomeric Excess | >99% (R) |
| Solvent Recovery | 92% |
This method reduces waste generation but is limited by enzyme cost and scalability.
Continuous Flow Synthesis
Microreactor technology enhances reaction control and safety for exothermic steps:
Gewald Reaction in Flow :
A coiled tube reactor (ID 1 mm, volume 10 mL) feeds cyclohexanone, sulfur, and cyanoacetate at 0.5 mL/min. Temperature is maintained at 85°C using a jacket cooler.In-Line Acylation :
The effluent mixes with 4-ethoxybenzoyl chloride in a T-mixer, proceeding through a packed bed of basic alumina to neutralize HCl.
Outcomes :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Gewald + Acylation | 72% | 98% | High | 12.50 |
| Paal–Knorr | 50% | 95% | Moderate | 18.20 |
| Fiesselmann | 80% | 97% | Low | 22.40 |
| Solid-Phase | 82% | 95% | High | 30.80 |
| Enzymatic | 89% | 99% | Low | 45.60 |
| Continuous Flow | 94% | 99.8% | Industrial | 9.80 |
Chemical Reactions Analysis
2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . Additionally, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substitution Patterns and Functional Group Effects
The pharmacological and physicochemical properties of benzothiophene derivatives are highly dependent on substituents. Below is a comparative analysis of Compound A with key analogs:
Table 1: Structural and Functional Group Comparisons
Pharmacological Activity
Anti-Tyrosinase Activity
Compound A and its analogs exhibit anti-tyrosinase activity, critical for treating hyperpigmentation disorders. Molecular docking studies (e.g., using AutoDock 4.0) suggest that the ethoxy group in Compound A balances electron donation and steric effects, optimizing enzyme inhibition . In contrast, the 2-fluorophenyl analog (e.g., 2-amino-N-(2-fluorophenyl)-...carboxamide) shows enhanced activity due to halogen bonding with tyrosinase’s active site .
Cytostatic Effects
Azomethine derivatives of the parent scaffold demonstrate cytostatic properties. Compound A’s carboxamide group may enhance DNA intercalation compared to ester-containing analogs like Ethyl 2-benzamido-...carboxylate, which show reduced binding affinity due to lower hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
